![molecular formula C24H24N4O3 B2393214 8(4H)-oxo-5,6,7,9-tétrahydro-[1,2,4]triazolo[5,1-b]quinazoline-9-(m-tolyl)-2-(3,5-diméthoxyphényl) CAS No. 539844-84-3](/img/structure/B2393214.png)

8(4H)-oxo-5,6,7,9-tétrahydro-[1,2,4]triazolo[5,1-b]quinazoline-9-(m-tolyl)-2-(3,5-diméthoxyphényl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

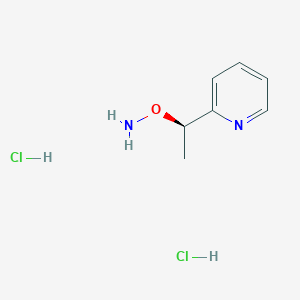

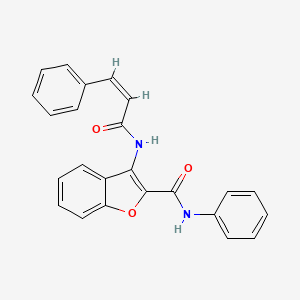

2-(3,5-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.

BenchChem offers high-quality 2-(3,5-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

Le composé a montré des résultats prometteurs en tant qu'agent anticancéreux potentiel . Il a été évalué pour un essai in vitro à cinq doses contre 60 lignées cellulaires humaines et s'est avéré posséder la plus grande activité anticancéreuse à large spectre . Il a montré une efficacité particulière contre les lignées cellulaires de leucémie SR, de cancer du poumon non à petites cellules HOP-92, NCI-H460, de cancer du côlon HCT-116, HCT-15, de cancer du SNC U251, de mélanome LOX IMVI, de cancer du rein A498, de cancer de la prostate PC-3 et de cancer du sein MDA-MB-468 .

Activité antimicrobienne

Le composé a été criblé pour son activité antimicrobienne et s'est avéré très actif contre P. aeruginosa . Certaines variantes du composé étaient deux fois plus actives que l'ampicilline contre P. aeruginosa . De plus, une variante a montré une activité antimicrobienne à large spectre .

Activité double

Il est intéressant de noter qu'une variante du composé a montré une activité double en tant qu'agent anticancéreux et antimicrobien .

Méthode de glycosylation

Une nouvelle méthode de glycosylation promue par la lumière visible avec le glycoside de 3,5-diméthoxyphényle comme donneur a été développée . Ce protocole fournit à la fois des O-glycosides et des N-glycosides avec des rendements modérés à excellents en utilisant une large gamme d'O-nucléophiles et de nucléobases comme accepteurs de glycosyle .

Synthèse de nouveaux composés

Le composé peut être utilisé dans la synthèse de nouvelles 1-substituées 1,2,4-triazolo[4,3-a]quinoxalines et 1,2,4-triazino[4,3-a]quinoxalines . Ces nouveaux composés peuvent être utilisés comme pistes pour développer de nouveaux agents anticancéreux ou antimicrobiens .

Inhibiteur de la tyrosine kinase EGFR

Une série de nouvelles [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidines fusionnées liées à des 1,2,3-triazoles présentant une activité inhibitrice prometteuse contre les protéines de la tyrosine kinase EGFR a été développée et synthétisée comme médicaments anticancéreux potentiels contre les cellules cancéreuses MCF-7 et A-549 .

Mécanisme D'action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in various cancers .

Mode of Action

The compound interacts with EGFR, inhibiting its activity . This inhibition prevents the downstream signaling pathways that are responsible for cell proliferation and survival .

Biochemical Pathways

The compound affects the EGFR signaling pathway. When EGFR is inhibited, the downstream effects include reduced cell proliferation and survival, leading to a decrease in tumor growth .

Pharmacokinetics

The compound’s potent anticancer activity suggests it has sufficient bioavailability to exert its effects .

Result of Action

The compound’s action results in potent anticancer activity. It has shown significant cytotoxicity against MCF-7 and A-549 in vitro . The compound 5-(((1-(4-chloro-3,5-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine) shows potent anticancer activity .

Propriétés

IUPAC Name |

2-(3,5-dimethoxyphenyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3/c1-14-6-4-7-15(10-14)22-21-19(8-5-9-20(21)29)25-24-26-23(27-28(22)24)16-11-17(30-2)13-18(12-16)31-3/h4,6-7,10-13,22H,5,8-9H2,1-3H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKWZSIAOXQGPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=CC(=C5)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]naphthalen-1-yl] Pyridine-4-carboxylate](/img/structure/B2393133.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2393135.png)

![N-(2,3-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2393140.png)

![ethyl 6-ethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2393141.png)

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2393143.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2393144.png)

![Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2393145.png)

![N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(3-hydroxypropyl)ethanediamide](/img/structure/B2393154.png)